molecular formula C3H6NO2Se B14798157 D--HomoSec-OH

D--HomoSec-OH

Cat. No.: B14798157
M. Wt: 167.06 g/mol
InChI Key: JOVFBBJNURHRJH-REOHCLBHSA-N
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Description

Based on analogous compounds (e.g., H-D-Homocit-OH, Fmoc-D-Homocit-OH, and Boc-HomoSer(Bzl)-OH), D--HomoSec-OH is likely a hydroxyl-containing, D-configured amino acid derivative used in peptide synthesis or biochemical research . Such compounds typically serve as building blocks for modified peptides, enabling studies on enzymatic activity, protein interactions, or drug design.

Key inferred properties of this compound:

  • Molecular Structure: Likely features a homologated carbon chain (e.g., extended methylene groups) compared to standard amino acids.
  • Functional Groups: Includes hydroxyl (-OH) and carboxyl (-COOH) groups, critical for solubility and reactivity.

Properties

Molecular Formula

C3H6NO2Se

Molecular Weight

167.06 g/mol

InChI

InChI=1S/C3H6NO2Se/c4-2(7)1-3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1

InChI Key

JOVFBBJNURHRJH-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](N)[Se])C(=O)O

Canonical SMILES

C(C(N)[Se])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D–HomoSec-OH typically involves the incorporation of selenium into an amino acid framework. One common method is the selenation of a suitable precursor, such as a serine derivative, under controlled conditions. This process often requires the use of selenating agents like selenourea or sodium selenite, and the reaction is carried out in an aqueous or organic solvent at elevated temperatures to facilitate the incorporation of selenium into the amino acid structure .

Industrial Production Methods

Industrial production of D–HomoSec-OH may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

D–HomoSec-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include selenoxide, selenone, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of D–HomoSec-OH involves its incorporation into biological systems where it can participate in redox reactions due to the presence of selenium. Selenium-containing compounds are known to interact with various molecular targets, including enzymes and proteins involved in oxidative stress responses. The pathways involved often include the modulation of antioxidant defenses and the regulation of cellular redox states .

Comparison with Similar Compounds

H-D-Homocit-OH (CAS 121080-96-4)

  • Molecular Formula : C₇H₁₅N₃O₃ .
  • Molecular Weight : 189.22 g/mol .
  • Solubility : Soluble in DMSO; requires heating and sonication for optimal dissolution .
  • Storage : -20°C; stable for 1 month at -20°C or 6 months at -80°C .
  • Research Use : Primarily for peptide modification studies due to its homocitrulline backbone .

Comparison with D--HomoSec-OH :

  • Structural Differences: H-D-Homocit-OH lacks the homologated "Sec" (selenocysteine-like) chain inferred for this compound.
  • Functional Overlap : Both are used in peptide synthesis, but this compound’s extended chain may confer unique steric or electronic properties in target interactions.

Fmoc-D-Homocit-OH (CAS 201485-38-3)

  • Molecular Formula : C₂₂H₂₅N₃O₅ .
  • Molecular Weight : 411.46 g/mol .
  • Solubility : Soluble in DMSO; requires similar handling to H-D-Homocit-OH .
  • Storage : -20°C; stable under inert conditions .
  • Research Use : Fmoc-protected derivative for solid-phase peptide synthesis (SPPS) .

Comparison with this compound :

  • Protection Group : Fmoc-D-Homocit-OH includes an Fmoc group for SPPS compatibility, whereas this compound may lack such protection, enabling direct coupling in solution-phase reactions.
  • Application Scope : Fmoc derivatives are preferred for automated synthesis, while unprotected forms like this compound might be used in specialized enzymatic studies.

Boc-HomoSer(Bzl)-OH (CAS 59408-74-1)

  • Molecular Formula: C₁₆H₂₃NO₅ .
  • Molecular Weight : 309.36 g/mol .
  • Synthesis : Prepared via coupling reactions in dichloromethane with >87% yield .
  • Storage : -20°C; sensitive to freeze-thaw cycles .

Comparison with this compound :

  • Functionalization : Boc-HomoSer(Bzl)-OH includes benzyl (Bzl) and tert-butoxycarbonyl (Boc) protective groups, enhancing stability during synthesis. This compound’s unprotected hydroxyl group may increase reactivity in aqueous environments.
  • Synthetic Utility : Boc protection simplifies purification, whereas this compound’s unprotected form could streamline one-step modifications.

Functional Comparison with Homoserine Derivatives

L-Homoserine (CAS 672-15-1)

  • Molecular Formula: C₄H₉NO₃ .
  • Role in Metabolism : Intermediate in threonine and methionine biosynthesis .
  • Research Use : Substrate for enzymatic assays or microbial growth studies .

Contrast with this compound :

  • Stereochemistry : L-Homoserine is the natural enantiomer, whereas this compound’s D-configuration may confer resistance to enzymatic degradation.
  • Chain Length : this compound likely has a longer carbon chain, altering its binding affinity in biological systems.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Storage Conditions
H-D-Homocit-OH 121080-96-4 C₇H₁₅N₃O₃ 189.22 DMSO -20°C
Fmoc-D-Homocit-OH 201485-38-3 C₂₂H₂₅N₃O₅ 411.46 DMSO -20°C
Boc-HomoSer(Bzl)-OH 59408-74-1 C₁₆H₂₃NO₅ 309.36 Not specified -20°C
L-Homoserine 672-15-1 C₄H₉NO₃ 119.12 Water Room temperature

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